molecular formula C7H5NO3 B566993 furo[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 1207176-26-8

furo[3,2-c]pyridine-4,6(5H,7H)-dione

Cat. No.: B566993
CAS No.: 1207176-26-8
M. Wt: 151.121
InChI Key: IZUBYOJWTPLBSX-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-4,6(5H,7H)-dione (CAS 1207176-26-8) is a fused heterocyclic compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol. This furopyridine derivative is a key structural scaffold in medicinal chemistry, showing significant promise in oncology research. Recent studies have identified novel furopyridone derivatives as potent cytotoxic agents against esophageal cancer cell lines (KYSE70 and KYSE150), with one lead compound exhibiting an IC50 value of 0.655 µg/mL after 48 hours . Molecular docking studies suggest that the mechanism of action for these active derivatives may involve binding to key protein targets such as METAP2 and EGFR, with the carbonyl group of the pyridone moiety playing a crucial role in hydrogen bonding interactions . Furopyridine cores, in general, are recognized as privileged structures in drug discovery due to their presence in various biologically active compounds and natural products . They are isosteres of benzofuran and indole cores, often contributing to favorable physicochemical properties. This product is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules for pharmaceutical investigation. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7H-furo[3,2-c]pyridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-3-5-4(1-2-11-5)7(10)8-6/h1-2H,3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBYOJWTPLBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CO2)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289999
Record name Furo[3,2-c]pyridine-4,6(5H,7H)-dione
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-26-8
Record name Furo[3,2-c]pyridine-4,6(5H,7H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207176-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel–Crafts Acylation and Intramolecular Cyclization

The Friedel–Crafts acylation strategy has been widely employed for constructing the furo[3,2-c]pyridine-4,6-dione core. A seminal study demonstrated the synthesis of 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione (compound 2b ) via intramolecular cyclization of 3-furoyl-L-leucine using Eaton’s reagent (P₂O₅ in methanesulfonic acid) under mild conditions . The reaction proceeds through activation of the carbonyl group, facilitating electrophilic aromatic substitution at the furan ring’s C2 position (Scheme 1). This method achieved a 40.3% yield, with the product characterized by a melting point of 63.4–64.5°C .

Further derivatization of the parent compound 2b was accomplished through NaBH₄ reduction and acetonitrile-mediated nucleophilic substitutions, yielding analogs 3a–3k and 4a–4d . For instance, refluxing 2b with potassium carbonate in acetonitrile generated 4c , a potent antitumor agent with an IC₅₀ of 0.655 µg/mL against KYSE70 cells .

Manganese Triacetate-Mediated Oxidative Cyclization

Manganese(III) acetate [Mn(OAc)₃] has been utilized as a one-electron oxidant to synthesize furo[3,2-c]pyridine-2,4-dione derivatives. Reacting 1-methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one with diethyl malonate in acetic acid in the presence of Mn(OAc)₃ induces oxidative coupling, forming the fused furan ring . This method emphasizes the role of radical intermediates in constructing the dione moiety, though reaction yields and optimization data remain unspecified in the available literature .

Sonogashira Coupling and 5-Endo-Dig Cyclization

A cascade process combining Sonogashira coupling and 5-endo-dig cyclization has emerged as a robust strategy for furo[3,2-c]pyridines. Starting with 4-hydroxy-3-iodopyridine (compound 2 ), reaction with propargyl ethers (4–6) under Pd/Cu catalysis generates alkynyl intermediates, which spontaneously cyclize to form the furan ring . This method produced derivatives 7–9 in 62–81% yields (Scheme 3) . For multivalent systems, dialkynes (11–13) and trialkynes (14) were coupled with excess 2 , yielding bifuro[3,2-c]pyridines (15–17) and trivalent compound 18 in 41–67% yields .

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-c]pyridine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of furo[3,2-c]pyridine-4,6(5H,7H)-dione derivatives as promising anticancer agents. A notable study synthesized a series of novel furanopyridinone derivatives and evaluated their cytotoxic effects against cancer cell lines KYSE70 and KYSE150. The lead compound demonstrated a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL, with an IC50 value of 0.655 µg/mL after 24 hours. The study utilized molecular docking to explore the binding interactions of the compound with key proteins involved in tumor progression, such as METAP2 and EGFR, suggesting that the carbonyl group in the pyridone moiety is critical for its activity .

Table 1: Cytotoxicity of Furanopyridinone Derivatives Against Cancer Cell Lines

CompoundCell LineConcentration (µg/mL)% InhibitionIC50 (µg/mL)
4cKYSE7020990.655
4cKYSE15040SignificantN/A

Proteasome Inhibition

Furo[3,2-c]pyridine derivatives have been investigated for their ability to inhibit proteasomal activity. A specific derivative was found to be an efficient inhibitor of the constitutive proteasome (c20S) with an IC50 value of 600 nM while showing minimal inhibition on the immunoproteasome (i20S). This selectivity suggests potential applications in treating diseases where proteasome activity is dysregulated, such as cancer and autoimmune disorders .

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory properties. Research indicates that furo[3,2-c]pyridine derivatives can inhibit proteolytic activation of Protease-Activated Receptor-2 (PAR-2), which is implicated in various inflammatory conditions including inflammatory bowel disease and rheumatoid arthritis. The ability to modulate PAR-2 activity opens avenues for developing treatments for a range of inflammatory diseases .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Compounds derived from this scaffold have been evaluated for their efficacy against various bacterial strains and fungi. The structural features of these compounds contribute to their biological activity, making them candidates for further development as antimicrobial agents .

Pharmacological Studies

Pharmacological evaluations have demonstrated that furo[3,2-c]pyridine derivatives can enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis. This mechanism suggests potential applications in antiviral therapies and treatments for conditions characterized by impaired immune responses .

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares furo[3,2-c]pyridine-4,6(5H,7H)-dione with its analogs, focusing on structural variations, synthetic approaches, and biological activities.

Structural Analogues

Thieno[3,2-c]pyridine-4,6(5H,7H)-dione
  • Structural Difference : Replaces the furan oxygen atom with sulfur, forming a thiophene ring.
  • Synthesis: Produced via in-flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones using ambient air, enabling gram-scale synthesis without chromatographic purification .
  • Biological Activity: Exhibits potent inhibition of the oncogenic phosphatase PTP4A3 (IC₅₀ < 1 µM) with high specificity over related phosphatases (e.g., CDC25B). Substitutions at the 7-imino position (e.g., phenyl or methyl groups) enhance potency and selectivity .
Benzofuro[3,2-c]quinoline Derivatives
  • Structural Difference : Incorporates a fused benzene ring on the pyridine moiety, forming a tetracyclic system.
  • Synthesis : Constructed via sequential chlorination/demethylation and intramolecular cyclization .
  • Biological Activity : Demonstrates antileukemia activity by targeting DNA topoisomerases and inducing apoptosis in cancer cell lines (e.g., HL-60) .
Pyrano-Furo-Pyridone Derivatives
  • Structural Difference : Adds a pyran ring to the core structure, increasing molecular complexity.
  • Synthesis: Synthesized via MPLC-purified reactions between pyran precursors and substituted hydroxyquinolines or pyridones .
  • Biological Activity: Phenotypic profiling reveals moderate cytotoxicity against renal and melanoma cell lines (e.g., UO-31, UACC-257) .

Physicochemical Properties

Compound Class Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility
Furo[3,2-c]pyridine-4,6-dione 192.17 1.2 Low
Thieno[3,2-c]pyridinediones 256.28 2.5 Moderate
Benzofuroquinolines 280–320 3.0–3.5 Low
Pyrano-furo-pyridones 211–342 1.5–2.0 Variable
  • Key Insight: Thieno derivatives’ higher LogP values correlate with improved membrane permeability, but solubility remains a challenge for all classes .

Biological Activity

Furo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system that includes a pyridine and a furan moiety. This unique structure contributes to its reactivity and biological activity. The compound is often synthesized as a precursor for various derivatives that may exhibit enhanced biological effects.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit tubulin polymerization by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for cell division.

  • Case Study : A study reported that a derivative of this compound demonstrated significant cytotoxicity against KYSE70 and KYSE150 cancer cell lines with an IC50 value of 0.655 µg/mL after 24 hours of treatment. The compound exhibited a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains.

  • Table 1: Antimicrobial Activity of this compound Derivatives
CompoundGram-positive ActivityGram-negative ActivityFungal Activity
Derivative AHigh (S)Intermediate (I)Low (L)
Derivative BIntermediate (I)High (S)Intermediate (I)
Derivative CLow (L)Low (L)High (S)

Legend : S = Standard drug; H = High activity; I = Intermediate activity; L = Low activity .

The mechanism underlying the biological activities of this compound involves several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in critical cellular processes.
  • Protein Interaction : It interacts with proteins such as tubulin and potentially others involved in cancer cell proliferation and survival.
  • De Novo Pyrimidine Biosynthesis Inhibition : Some derivatives have been shown to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis .

Synthesis and Derivatives

The synthesis of this compound derivatives is crucial for exploring their biological activities further. Various synthetic routes have been developed to create derivatives with improved efficacy and selectivity.

  • Synthetic Route Example : A common method involves the reaction of 1-methyl-4-phenyl-5,6-dihydropyridin-2(1H)-one with carboxylic acids in the presence of manganese triacetate .

Q & A

Basic: What are the primary synthetic routes for furo[3,2-c]pyridine-4,6(5H,7H)-dione, and what intermediates are critical in its preparation?

Answer:
The synthesis typically involves cyclization or functionalization of furopyridine precursors. Key methods include:

  • Reissert-Henze reaction : Used to prepare cyanofuro[3,2-c]pyridine derivatives, which are hydrolyzed under acidic or alkaline conditions to form carboxylic acids or amides .
  • Suzuki coupling : 4-Chlorofuro[3,2-c]pyridine reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding aryl-substituted derivatives (e.g., 4-phenylfuro[3,2-c]pyridine) .
    Critical intermediates : 4-Chlorofuro[3,2-c]pyridine and cyanoderivatives (e.g., 4-cyanofuro[3,2-c]pyridine) are pivotal for downstream functionalization .

Advanced: How can researchers optimize low-yielding Suzuki coupling reactions for furo[3,2-c]pyridine derivatives?

Answer:
The low yield (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine ) may be addressed via:

  • Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to enhance cross-coupling efficiency.
  • Solvent optimization : Replacing dichloromethane with polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Gradual heating (80–100°C) to accelerate oxidative addition without decomposition.
    Validation : Monitor reaction progress via TLC or LC-MS and characterize products using ¹H/¹³C NMR .

Basic: Which spectroscopic techniques are essential for structural elucidation of furo[3,2-c]pyridine derivatives?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7–8 ppm) and carbon backbone (e.g., carbonyl carbons at δ 160–180 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced: What mechanistic insights explain the formation of dione derivatives via photoxygenation?

Answer:
Photoxygenation introduces oxygen atoms into the thieno[3,2-c]pyridine scaffold, forming 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione. The process likely involves:

  • Singlet oxygen (¹O₂) generation : A photosensitizer (e.g., methylene blue) converts triplet oxygen to ¹O₂ under light.
  • Electrophilic addition : ¹O₂ reacts with electron-rich double bonds or heteroatoms, forming endoperoxides or diones .

    Experimental validation : Track reaction intermediates using UV-vis spectroscopy and isolate products via column chromatography .

Basic: How are antimicrobial activities of furo[3,2-c]pyridine derivatives evaluated in academic research?

Answer:

  • Agar dilution or broth microdilution : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli).
  • Structure-activity relationship (SAR) : Compare MICs of derivatives (e.g., 4-phenyl vs. 4-cyanofuro[3,2-c]pyridine) to identify critical substituents .

Advanced: How can researchers resolve contradictions in substituent effects on biological activity across studies?

Answer:

  • Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial vs. anticancer activity) to identify confounding variables (e.g., assay conditions, cell lines).
  • Computational modeling : Use molecular docking to assess binding affinity variations caused by substituent electronic/steric effects .
    Case example : Contrast the enhanced anticancer activity of 4-methoxybenzylidene derivatives with the modest antimicrobial effects of 4-phenyl derivatives .

Advanced: What strategies enable gram-scale synthesis of furo[3,2-c]pyridine derivatives without chromatographic purification?

Answer:

  • Precipitation-driven purification : Adjust solvent polarity (e.g., add hexane to DMSO) to crystallize products.
  • Flow chemistry : Utilize microfluidic reactors for controlled photoxygenation or cyclization, minimizing side products .
    Example : Ambient-air reactions for 7-iminothieno[3,2-c]pyridine-4,6-dione synthesis achieve >90% conversion at gram scale .

Advanced: How can substituent engineering enhance the bioactivity of furo[3,2-c]pyridine-dione derivatives?

Answer:

  • Electron-withdrawing groups (EWGs) : Introduce -NO₂ or -CF₃ to improve metabolic stability and target binding (e.g., anticancer activity of trifluoromethylphenyl derivatives ).
  • Hydrogen-bond donors : Add -NH₂ or -OH to engage active-site residues (e.g., pyrazolo[3,4-d]pyrimidine-diones in kinase inhibition ).
    Validation : Test derivatives in cell-based assays (e.g., STAT3 phosphorylation inhibition in ovarian cancer models ).

Basic: How do reaction conditions (acidic vs. alkaline) influence hydrolysis of furo[3,2-c]pyridine cyanoderivatives?

Answer:

  • Alkaline hydrolysis (NaOH/EtOH) : Yields carboxylic acids via nucleophilic attack on the nitrile group.
  • Acidic hydrolysis (HCl/H₂O) : Forms amides through partial hydrolysis, controlled by protonation of intermediates .
    Monitoring : Use pH titration and IR spectroscopy to track nitrile (C≡N, ~2250 cm⁻¹) conversion to -COOH or -CONH₂ .

Advanced: What computational methods predict the reactivity of furo[3,2-c]pyridine derivatives in palladium-catalyzed reactions?

Answer:

  • DFT calculations : Model transition states (e.g., oxidative addition of 4-chlorofuro[3,2-c]pyridine to Pd(0)) to predict activation barriers .
  • Molecular dynamics : Simulate solvent effects on catalyst-substrate interactions (e.g., dichloromethane vs. toluene) .
    Application : Rationalize the low yield of Suzuki couplings in dichloromethane by identifying solvent-induced catalyst deactivation .

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